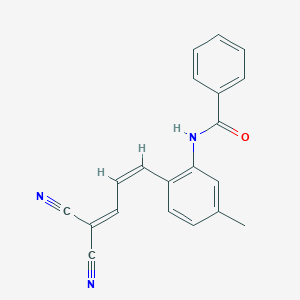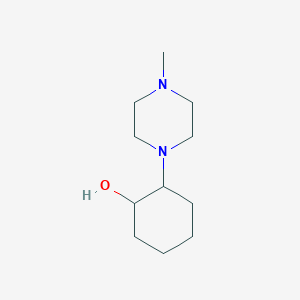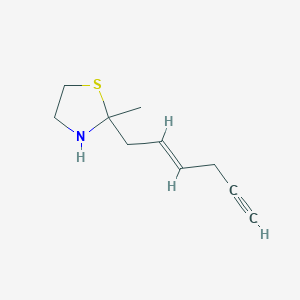
trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. This compound is known to possess a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.
Applications De Recherche Scientifique
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies. Some of the most promising research applications of this compound include:
1. Cancer research: this compound has been shown to possess potent anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
2. Neurodegenerative disease research: this compound has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Diabetes research: this compound has been shown to possess anti-diabetic properties by regulating glucose metabolism and insulin sensitivity.
Mécanisme D'action
The exact mechanism of action of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is not fully understood. However, it is known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. It has been suggested that this compound may exert its effects through the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Anti-cancer properties: this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective properties: this compound has been shown to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases.
3. Anti-diabetic properties: this compound has been shown to regulate glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. Potent activity: this compound has been shown to possess potent activity in a variety of research studies.
2. Versatile: this compound has been studied for its potential applications in a variety of research areas.
3. Low toxicity: this compound has been shown to have low toxicity in animal studies.
Some of the limitations of this compound for lab experiments include:
1. High cost: The synthesis of this compound can be expensive, making it less accessible for some research labs.
2. Limited availability: this compound may not be readily available from commercial sources, making it difficult to obtain for research studies.
3. Lack of long-term safety data: There is limited information available on the long-term safety of this compound, which may limit its use in some research studies.
Orientations Futures
There are several future directions for the study of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine. Some of the most promising directions for future research include:
1. Further exploration of the mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Combination therapies: this compound may be useful in combination with other compounds for the treatment of various diseases.
4. Development of analogs: Analog compounds of this compound may be developed to improve its efficacy and reduce its limitations.
Conclusion:
This compound is a promising compound for scientific research due to its potent activity and versatile applications. While there are limitations to its use in research studies, the potential benefits of this compound make it a promising candidate for future research. Further exploration of its mechanism of action and clinical trials are needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is typically achieved through the reaction of thioamide with an alkyne in the presence of a base. The resulting product is then subjected to hydrogenation to yield the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Propriétés
Numéro CAS |
102612-92-0 |
|---|---|
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
2-[(E)-hex-2-en-5-ynyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H15NS/c1-3-4-5-6-7-10(2)11-8-9-12-10/h1,5-6,11H,4,7-9H2,2H3/b6-5+ |
Clé InChI |
UZYWGHXCGUVXLH-AATRIKPKSA-N |
SMILES isomérique |
CC1(NCCS1)C/C=C/CC#C |
SMILES |
CC1(NCCS1)CC=CCC#C |
SMILES canonique |
CC1(NCCS1)CC=CCC#C |
Synonymes |
2-[(E)-hex-2-en-5-ynyl]-2-methyl-thiazolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



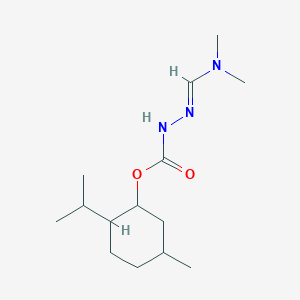
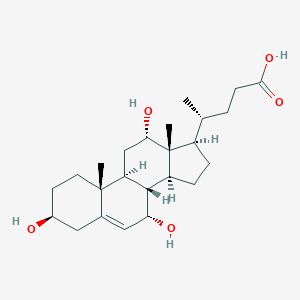
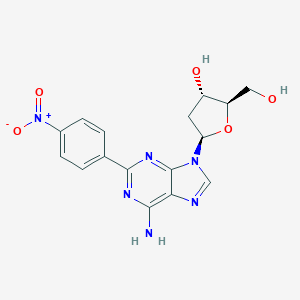
![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)

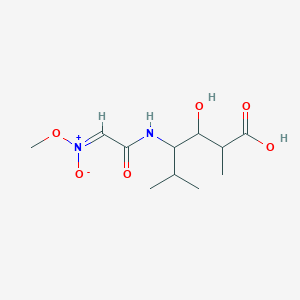
![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)

